molecular formula C11H20Si B14346637 Trimethyl(3-methylidenehept-1-YN-1-YL)silane CAS No. 90753-22-3

Trimethyl(3-methylidenehept-1-YN-1-YL)silane

Cat. No.: B14346637
CAS No.: 90753-22-3
M. Wt: 180.36 g/mol
InChI Key: AQQBTESLBSLXAW-UHFFFAOYSA-N
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Description

Trimethyl(3-methylidenehept-1-YN-1-YL)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a silicon atom bonded to a trimethylsilyl group and a heptynyl group with a methylidene substituent.

Preparation Methods

The synthesis of Trimethyl(3-methylidenehept-1-YN-1-YL)silane typically involves the reaction of a suitable heptynyl precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 3-methylidenehept-1-yne with trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, which facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Trimethyl(3-methylidenehept-1-YN-1-YL)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into silanes or silanols. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly employed.

    Hydrosilylation: The compound can undergo hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds. Catalysts such as platinum or rhodium are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while hydrosilylation can produce various organosilicon compounds.

Scientific Research Applications

Trimethyl(3-methylidenehept-1-YN-1-YL)silane has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the development of new synthetic methodologies and catalysts.

    Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows for the selective modification of biomolecules.

    Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceuticals with improved properties, such as increased stability or bioavailability.

    Industry: this compound is used in the production of advanced materials, including silicones and polymers. Its reactivity and versatility make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of Trimethyl(3-methylidenehept-1-YN-1-YL)silane involves its ability to form stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. The molecular targets and pathways involved in these reactions include the activation of the silicon-hydrogen bond and the formation of transition states that lead to the desired products.

Comparison with Similar Compounds

Trimethyl(3-methylidenehept-1-YN-1-YL)silane can be compared with other similar organosilicon compounds, such as:

    Triethylsilane: Similar to this compound, Triethylsilane is used in hydrosilylation reactions and as a reducing agent. it has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.

    Triphenylsilane: This compound is another hydrosilylation reagent but has bulkier phenyl groups, which can affect its reactivity and selectivity in reactions.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups attached to a central silicon atom, providing unique reactivity compared to this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in various chemical reactions.

Properties

CAS No.

90753-22-3

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

trimethyl(3-methylidenehept-1-ynyl)silane

InChI

InChI=1S/C11H20Si/c1-6-7-8-11(2)9-10-12(3,4)5/h2,6-8H2,1,3-5H3

InChI Key

AQQBTESLBSLXAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C#C[Si](C)(C)C

Origin of Product

United States

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